Benzotrithiole, 5-methyl-
Description
The compound "Benzotrithiole, 5-methyl-" (C₇H₆S₃) is a sulfur-containing aromatic heterocycle characterized by a benzene ring fused with a trithiole group (a five-membered ring with three sulfur atoms) and a methyl substituent at the 5-position. These analogs are frequently studied for their biological activities, including anticancer, anti-inflammatory, and cardioprotective properties .
Properties
CAS No. |
494221-08-8 |
|---|---|
Molecular Formula |
C7H6S3 |
Molecular Weight |
186.3 g/mol |
IUPAC Name |
5-methyl-1,2,3-benzotrithiole |
InChI |
InChI=1S/C7H6S3/c1-5-2-3-6-7(4-5)9-10-8-6/h2-4H,1H3 |
InChI Key |
OVKJTCPVSLJQHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SSS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzotrithiole, 5-methyl- typically involves the reaction of benzenedithiol with thionyl chloride or selenonyl chloride, followed by reduction with samarium iodide .
Industrial Production Methods: Industrial production methods for Benzotrithiole, 5-methyl- are not well-documented, likely due to the compound’s specialized applications and relatively recent development. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Benzotrithiole, 5-methyl- can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the trithiole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens, nitro groups, or other functional groups onto the benzene ring .
Scientific Research Applications
Benzotrithiole, 5-methyl- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Benzotrithiole, 5-methyl- involves its interaction with molecular targets through various non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions enable the compound to bind with enzymes and receptors, potentially modulating their activity and leading to various biological effects . The specific pathways involved depend on the particular application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares "Benzotrithiole, 5-methyl-" with three chemically related compounds, focusing on synthesis, biological activity, and functional distinctions.
Benzotriazole Derivatives
Benzotriazoles (e.g., 3-Benztriazole-5-yl difluoro-methyl-5-trifluoromethyl benztriazole) are nitrogen-containing heterocycles known for their role in nucleoside synthesis. For example, ribosylation of benzotriazole derivatives yields β- and α-anomeric nucleosides, which are precursors for antiviral or anticancer agents. Deprotection of these nucleosides using sodium metal in methanol generates free N-nucleosides in moderate yields (e.g., compounds 9 and 10) .
- Key Difference : Unlike benzotrithioles, benzotriazoles incorporate nitrogen atoms, enhancing their hydrogen-bonding capacity and reactivity in nucleoside formation.
N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-propionamide
This thiadiazole derivative exhibits potent anticancer activity, with cytotoxicity (IC₅₀) varying across cancer cell lines:
| Cell Line | IC₅₀ (N-(5-methyl-thiadiazol) | IC₅₀ (Doxorubicin) |
|---|---|---|
| Hepatocarcinoma | 12.5 ± 1.2 µM | 0.8 ± 0.1 µM |
| Leukemia | 18.3 ± 2.1 µM | 1.2 ± 0.3 µM |
| Breast Carcinoma | 24.7 ± 3.0 µM | 1.5 ± 0.2 µM |
Data sourced from in vitro cytotoxicity assays .
- Key Difference : The thiadiazole core enhances electron-deficient character, improving interactions with cellular targets. However, its activity is less potent than doxorubicin, a standard chemotherapeutic.
3-Methoxy-5-methyl-Benzenethiol
This benzenethiol derivative (CAS 50667-90-8, C₈H₁₀OS) is synthesized via high-yield routes (100% reference yield) and serves as a precursor for agrochemicals or pharmaceuticals. Its methoxy and methyl groups enhance steric stability, contrasting with the trithiole ring’s electron-rich sulfur atoms .
Functional and Structural Insights
- Electrophilic Reactivity : Benzotrithioles, with three sulfur atoms, likely exhibit greater electrophilic aromatic substitution reactivity compared to benzotriazoles or thiadiazoles, which prioritize nucleophilic or radical pathways .
- Bioactivity: Thiadiazoles and benzotriazoles show pronounced anticancer activity, but benzotrithioles’ sulfur-rich structure may offer unique antioxidant or metal-chelating properties, which are unexplored in the provided evidence.
- Synthetic Complexity : Benzenethiols are straightforward to synthesize, whereas benzotrithioles may require specialized conditions to stabilize the trithiole ring .
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